![molecular formula C12H19IN2Pt B12879896 [2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum](/img/structure/B12879896.png)
[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum is a platinum-based organometallic compound. It is known for its unique structure, which includes a platinum center bonded to an iodide and a phenyl ring substituted with two dimethylamino groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum typically involves the reaction of a platinum precursor with 2,6-bis[(dimethylamino)methyl]phenyl iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized, leading to changes in its oxidation state.
Reduction: The compound can be reduced, often resulting in the formation of different platinum species.
Substitution: The iodide ligand can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield higher oxidation state platinum compounds, while substitution reactions can produce a variety of platinum complexes with different ligands .
Applications De Recherche Scientifique
[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as platinum-based compounds are known to interact with DNA and inhibit cancer cell growth.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of [2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum involves its interaction with molecular targets, such as DNA in the case of its anticancer activity. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. This disrupts DNA replication and transcription, ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: Another platinum-based anticancer drug, known for its effectiveness in treating various cancers.
Carboplatin: A derivative of cisplatin with a similar mechanism of action but reduced side effects.
Oxaliplatin: A platinum-based compound used in chemotherapy, particularly for colorectal cancer.
Uniqueness
[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum is unique due to its specific structure, which includes the dimethylamino groups and the iodide ligand.
Propriétés
Formule moléculaire |
C12H19IN2Pt |
|---|---|
Poids moléculaire |
513.28 g/mol |
Nom IUPAC |
1-[3-[(dimethylamino)methyl]benzene-2-id-1-yl]-N,N-dimethylmethanamine;iodoplatinum(1+) |
InChI |
InChI=1S/C12H19N2.HI.Pt/c1-13(2)9-11-6-5-7-12(8-11)10-14(3)4;;/h5-7H,9-10H2,1-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZOYZVDGRUYVLIQ-UHFFFAOYSA-M |
SMILES canonique |
CN(C)CC1=[C-]C(=CC=C1)CN(C)C.I[Pt+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


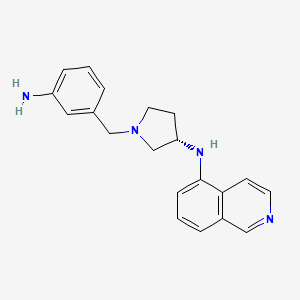
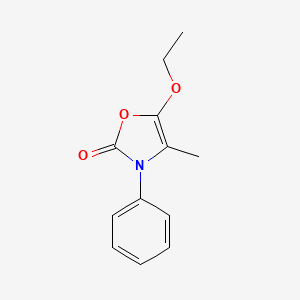

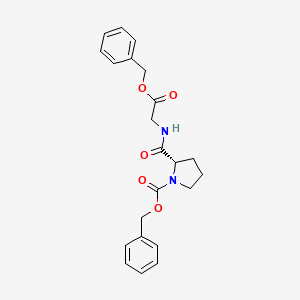
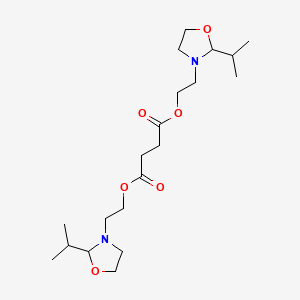
![2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one](/img/structure/B12879847.png)
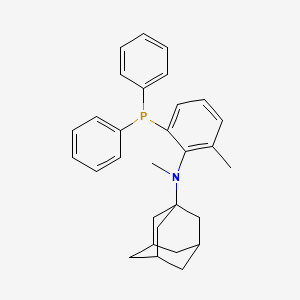
![6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B12879858.png)
![2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12879869.png)
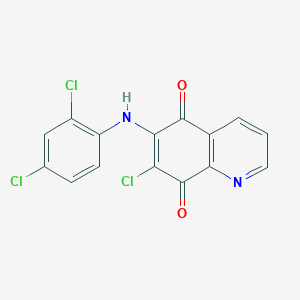
![1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12879878.png)
![Benzo[d]isoxazole-4,6-diol](/img/structure/B12879880.png)

![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine](/img/structure/B12879888.png)
